3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Overview
Description
3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phthalazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit tumor growth in animal models.
Another area of research is the potential use of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a therapeutic agent for neurological disorders. Studies have demonstrated that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It may also modulate the activity of neurotransmitters and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can affect various biochemical and physiological processes in cells and organisms. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It can also modulate the expression of genes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in lab experiments is its potent biological activity. It can be used at relatively low concentrations to achieve significant effects on cells and organisms. However, one limitation is that it may have off-target effects on other biological processes, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. One area of interest is the development of more potent and selective derivatives of this compound for use as anticancer agents. Another area of research is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to elucidate the mechanism of action and potential off-target effects of this compound.
properties
IUPAC Name |
3-(3-methylphenyl)-4-oxophthalazine-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJQOXLDWZKDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168063 | |
Record name | 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
CAS RN |
16015-50-2 | |
Record name | 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16015-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-3-(3-methylphenyl)-4-oxo-1-phthalazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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